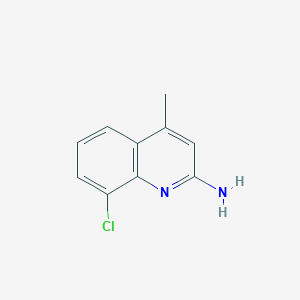

8-Chloro-4-methylquinolin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9ClN2 |

|---|---|

Molecular Weight |

192.64 g/mol |

IUPAC Name |

8-chloro-4-methylquinolin-2-amine |

InChI |

InChI=1S/C10H9ClN2/c1-6-5-9(12)13-10-7(6)3-2-4-8(10)11/h2-5H,1H3,(H2,12,13) |

InChI Key |

RYOGKKYIXKKBSL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC=C2Cl)N |

Origin of Product |

United States |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Studies on Molecular Structure and Energetics

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are central to understanding the energetics and structural parameters of quinoline (B57606) derivatives. These methods provide a detailed picture of the molecule's electronic landscape.

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves finding the minimum energy state on the potential energy surface. For quinoline derivatives, calculations are often performed using specific functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set like 6-311G(d,p) or 6-31G. nih.govmdpi.com

The geometry optimization for a molecule like 8-Chloro-4-methylquinolin-2-amine begins with a proposed structure. The DFT calculation then iteratively adjusts bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the system. The process is complete when the forces on each atom approach zero, and the structure represents a true energy minimum, confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation. nih.gov This optimized structure is the fundamental starting point for all other computational analyses, including the study of molecular orbitals and spectroscopic properties.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic properties and chemical reactivity. aimspress.com The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. nih.gov

A large energy gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more polarizable and reactive. researchgate.net In studies of related quinolone compounds, the introduction of an electron-withdrawing substituent like a chlorine atom has been shown to decrease the HOMO-LUMO gap, thereby increasing the molecule's reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine portion of the ring system, while the LUMO would be distributed across the quinoline core.

| Parameter | Significance |

|---|---|

| EHOMO (Energy of HOMO) | Represents the electron-donating ability of the molecule. |

| ELUMO (Energy of LUMO) | Represents the electron-accepting ability of the molecule. |

| ΔE (HOMO-LUMO Gap) | Indicates chemical reactivity, kinetic stability, and polarizability. A smaller gap signifies higher reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. aimspress.com The MEP map is plotted onto the molecule's electron density surface, using a color scale to denote different potential values.

Red Regions: Indicate areas of high electron density and negative electrostatic potential, representing likely sites for electrophilic attack. In this compound, these would be concentrated around the nitrogen atom of the amine group and the nitrogen atom within the quinoline ring.

Blue Regions: Indicate areas of low electron density and positive electrostatic potential, representing likely sites for nucleophilic attack. These are typically found around hydrogen atoms, particularly the hydrogens of the amine group.

Green/Yellow Regions: Indicate areas of neutral or near-zero potential.

The MEP map provides a clear, intuitive picture of the molecule's reactive sites, complementing the insights gained from HOMO-LUMO analysis. researchgate.net

Hirshfeld surface analysis is a modern computational method used to explore and quantify intermolecular interactions within a crystal lattice. mdpi.comnih.gov This technique partitions the crystal space into regions defined by the electron distribution of individual molecules, allowing for a detailed investigation of noncovalent forces such as hydrogen bonds and van der Waals interactions.

The analysis generates a three-dimensional Hirshfeld surface mapped with properties like d_norm, which highlights intermolecular contacts. mdpi.com On a d_norm map, intense red spots indicate close contacts where the distance between atoms is shorter than the sum of their van der Waals radii, often corresponding to hydrogen bonds. nih.gov

N–H···N hydrogen bonds: Between the amine group of one molecule and the quinoline nitrogen of another.

C–H···Cl contacts: Involving the chlorine substituent.

π–π stacking: Between the aromatic quinoline ring systems.

H···H contacts: Which typically comprise a large portion of the crystal packing. nih.gov

| Interaction Type | Typical Contribution | Description |

|---|---|---|

| H···H | High | Represents general van der Waals forces between hydrogen atoms. nih.gov |

| C···H / H···C | Significant | Indicates interactions between carbon and hydrogen atoms, including weak C-H···π bonds. nih.gov |

| Cl···H / H···Cl | Moderate | Highlights contacts involving the chlorine atom, which can act as a weak hydrogen bond acceptor. nih.gov |

| N···H / H···N | Significant | Corresponds to classical hydrogen bonds, which are strong directional interactions. nih.gov |

Computational Spectroscopy

Theoretical calculations are instrumental in interpreting and validating experimental spectroscopic data. By simulating spectra, researchers can assign specific signals to corresponding atoms or vibrational modes within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed using the Gauge-Independent Atomic Orbital (GIAO) method, typically within the DFT framework. researchgate.net

These calculations provide predicted chemical shifts for each proton and carbon atom in the molecule. The computed values are then correlated with experimentally obtained NMR spectra to confirm the molecular structure. mdpi.com The solvent effect is often included in the calculations (e.g., using the Polarizable Continuum Model, PCM) to better match experimental conditions, as spectra are commonly recorded in solvents like deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆). researchgate.net For this compound, theoretical calculations would help assign the distinct signals for the protons on the aromatic rings, the methyl group, and the amine group, as well as the signals for the nine unique carbon atoms in the quinoline core and the methyl group.

Computational Infrared (IR) Spectroscopy for Vibrational Analysis

Computational vibrational analysis, primarily using Density Functional Theory (DFT), is a powerful tool for understanding the molecular structure of quinoline derivatives. By calculating the theoretical vibrational frequencies, a detailed assignment of the experimental Fourier Transform Infrared (FTIR) and FT-Raman spectra can be achieved. This comparison helps to confirm the molecular structure and provides insights into the vibrational modes of the functional groups.

For quinoline derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6–311++G(d,p), are employed to optimize the molecular geometry and compute the harmonic vibrational frequencies. nih.gov These calculated frequencies are typically scaled by a factor (e.g., 0.961) to correct for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental data. nih.gov

Studies on related molecules such as 2-chloroquinoline-3-carboxaldehyde and other substituted quinolines provide a framework for assigning the vibrational modes of this compound. nih.govresearchgate.net The analysis focuses on identifying the characteristic vibrations of the quinoline ring, as well as the C-Cl, C-CH₃, and C-NH₂ bonds.

Table 1: Representative Vibrational Wavenumbers for Substituted Quinolines from Theoretical and Experimental Spectra

| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm⁻¹) | Typical Experimental Wavenumber (cm⁻¹) |

|---|---|---|---|

| N-H stretching | Amino group (NH₂) | ~3500 | ~3450 |

| C-H stretching (aromatic) | Quinoline ring | 3100 - 3000 | 3100 - 3000 |

| C-H stretching (aliphatic) | Methyl group (CH₃) | 3000 - 2900 | 3000 - 2900 |

| C=N stretching | Quinoline ring | ~1620 | ~1600 |

| C=C stretching | Quinoline ring | 1600 - 1450 | 1600 - 1450 |

| N-H bending | Amino group (NH₂) | ~1630 | ~1625 |

| C-Cl stretching | Chloro group | 850 - 550 | 850 - 550 |

Note: These are typical ranges derived from studies on similar substituted quinolines and may vary for the specific compound. nih.govresearchgate.net

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

Docking studies on quinoline derivatives have been performed against various protein targets to explore their therapeutic potential.

CD81: The tetraspanin CD81 is a receptor involved in various pathological processes, including viral infections and cancer. nih.govresearchgate.net Molecular docking studies have explored the binding of small molecules, including quinolinone derivatives, to the large extracellular loop (LEL) of CD81. researchgate.net These studies identify a well-defined binding site within the LEL that can accommodate ligands, with interactions driven by hydrogen bonds and hydrophobic contacts. nih.gov For example, a quinolinone-benzothiazole derivative was shown to form stable complexes within a narrow binding site in the LEL. researchgate.net

PI3K Enzyme: The Phosphatidylinositol 3-kinase (PI3K) family of enzymes is a critical target in cancer therapy due to its role in cell proliferation and survival. nih.govmdpi.com Quinoline-based compounds, such as quinoline-3-carboxamides (B1200007) and N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, have been investigated as PI3K inhibitors. mdpi.commdpi.com Docking simulations show that the quinoline core can fit into the ATP-binding site, with the quinoline nitrogen often interacting with hinge region residues. mdpi.commdpi.com Key interactions typically involve hydrogen bonds with catalytic residues like Val851 and Lys802, and hydrophobic interactions with residues such as Ile932. mdpi.commdpi.com

GlcN-6-P Synthase: Glucosamine-6-phosphate (GlcN-6-P) synthase is an essential enzyme in bacteria and fungi, making it a promising target for antimicrobial agents. researchgate.netnih.gov Numerous heterocyclic compounds are evaluated as potential inhibitors of this enzyme through molecular docking. nih.govnih.gov Docking studies reveal that inhibitors can bind to different domains of the enzyme, such as the isomerase (ISOM) domain active site. nih.gov Interactions often involve the formation of hydrogen bonds with key amino acid residues like Ser303, Gln348, and Ser349. nih.gov

Table 2: Summary of Predicted Interactions from Docking Studies of Quinoline Derivatives

| Protein Target | PDB ID (Example) | Key Interacting Residues | Type of Interaction | Predicted Binding Energy / Score (Example) |

|---|---|---|---|---|

| CD81 | 5M3T | D155, N184, P186, S188 | Hydrogen Bonding | -55 to -65 kcal/mol |

| PI3Kα | 2RD0 | Val851, Ser774, Lys802 | Hydrogen Bonding, Hydrophobic | -7.17 to -7.85 Kcal/mol |

| GlcN-6-P Synthase | 2VF5 | Thr302, Val399, Ala602 | Hydrogen Bonding | -9.23 kcal/mol |

Note: Data is compiled from studies on various quinoline derivatives and serves as a reference for potential interactions. nih.govnih.govmdpi.commdpi.comnih.gov

The prediction of how a ligand binds to a protein begins with docking algorithms like AutoDock, GOLD, or those within the Schrödinger software suite. researchgate.netnih.gov These programs generate multiple possible binding poses of the ligand in the protein's active site and use scoring functions to rank them based on predicted binding affinity. researchgate.net

To further refine these predictions and assess the stability of the ligand-protein complex, molecular dynamics (MD) simulations are often employed. mdpi.comnih.gov An MD simulation calculates the motion of atoms over time, providing a view of the dynamic interactions between the ligand and the protein. researchgate.net This technique can confirm the stability of key hydrogen bonds and hydrophobic contacts predicted by docking and reveal conformational changes in the protein or ligand upon binding. mdpi.comresearchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Analyses

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. dergipark.org.trnih.gov

In QSAR studies of quinoline derivatives, various molecular descriptors are calculated to quantify different aspects of the chemical structure. dergipark.org.trresearchgate.net These descriptors fall into several categories:

Electronic: Dipole moment, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, electronegativity. dergipark.org.trresearchgate.net

Steric/Topological: Molecular volume, molar refractivity, van der Waals volume. nih.gov

Hydrophobic: The octanol-water partition coefficient (logP). dergipark.org.trnih.gov

These descriptors are then correlated with a measured biological outcome, such as the half-maximal inhibitory concentration (IC₅₀) or minimum inhibitory concentration (MIC), using statistical methods like multiple linear regression (MLR). dergipark.org.trnih.gov For example, a QSAR study on quinoline-based antimalarial agents showed that their activity could be correlated with their aromaticity levels and other electronic properties. mdpi.com Similarly, analyses of quinolinone-based thiosemicarbazones as anti-tuberculosis agents revealed that van der Waals volume, electron density, and electronegativity were pivotal for their activity. nih.gov The resulting QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding drug design. nih.govnih.gov

Table 3: Computationally Predicted Molecular Properties for a Representative Quinolone Structure

| Property/Descriptor | Description | Typical Predicted Value | Computational Method |

|---|---|---|---|

| Molecular Weight | Mass of one mole of the substance | 192.64 g/mol | - |

| logP | Octanol-water partition coefficient (hydrophobicity) | 2.5 - 3.5 | ClogP, XLogP3 |

| HOMO Energy | Highest Occupied Molecular Orbital energy | ~ -6.0 eV | DFT (e.g., B3LYP/6-31G) |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy | ~ -1.5 eV | DFT (e.g., B3LYP/6-31G) |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | ~ 4.5 eV | DFT (e.g., B3LYP/6-31G) |

| Dipole Moment | Measure of molecular polarity | ~ 2.0 D | DFT (e.g., B3LYP/6-31G) |

Note: Values are representative for a chloro-methyl-amino-quinoline structure and will vary based on the exact isomer and computational method used. dergipark.org.trresearchgate.netrsc.org

Crystallographic Analysis and Intermolecular Interactions

The definitive three-dimensional arrangement of atoms and molecules in the solid state is determined through crystallographic analysis, with single-crystal X-ray diffraction standing as the primary technique for unambiguous structure elucidation. This method provides precise data on bond lengths, bond angles, and the spatial orientation of molecules within a crystal lattice. Such information is fundamental to understanding the structure-property relationships of a compound.

While specific single-crystal X-ray diffraction data for this compound is not available in the reviewed scientific literature and crystallographic databases, a detailed analysis of the closely related compound, 8-chloro-2-methylquinoline (B1584612), offers significant insight into the structural characteristics of this class of molecules. The study of this analog provides a robust framework for understanding the solid-state architecture of halogenated quinolines.

The crystal structure of 8-chloro-2-methylquinoline was determined at a temperature of 173 K. The compound crystallizes in the orthorhombic space group Pca2₁. The crystallographic data and refinement details are summarized in the table below.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₀H₈ClN |

| Formula Weight | 177.62 |

| Temperature (K) | 173 |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| Unit Cell Dimensions | a = 12.7961 (9) Å b = 5.0660 (4) Å c = 13.1181 (9) Å |

| Volume (ų) | 850.38 (11) |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (Mg/m³) | 1.388 |

| Absorption Coefficient (mm⁻¹) | 0.39 |

| Final R indices [I>2σ(I)] | R1 = 0.029, wR2 = 0.075 |

| Data Source | mdpi.comsigmaaldrich.com |

Analysis of Hydrogen Bonding and π–π Stacking Interactions

Intermolecular interactions are the cornerstone of supramolecular chemistry, dictating how molecules assemble in the solid state. In quinoline derivatives, hydrogen bonding and π–π stacking are prevalent forces that guide crystal packing.

While 8-chloro-2-methylquinoline lacks strong hydrogen bond donors, the introduction of an amino group at the 2-position, as in the target compound this compound, would be expected to introduce significant hydrogen bonding capabilities. The -NH₂ group can act as a hydrogen bond donor, potentially forming N-H···N or N-H···Cl interactions with adjacent molecules. These interactions would likely play a dominant role in the crystal packing, potentially forming one-dimensional chains or two-dimensional sheets, a common motif in amino-substituted heterocyclic compounds. The interplay between these hydrogen bonds and the inherent π–π stacking tendencies of the quinoline core would define the ultimate supramolecular architecture.

Comparative Crystal Data Analysis of Halogenated Quinoline Derivatives

The substitution pattern on the quinoline ring system significantly influences the resulting crystal structure and intermolecular interactions. Comparing the crystal data of various halogenated quinoline derivatives reveals key trends.

For instance, the crystal structure of 8-chloro-2-methylquinoline, an orthorhombic system, can be compared to other halogenated quinolines. mdpi.com Studies on other derivatives, such as N-(4-fluorophenyl)-1-(quinoline-2-yl)methanimine and N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine, also reveal the importance of intermolecular forces. In these related compounds, C─H···N hydrogen bonds are observed, which, along with potential halogen interactions, contribute to the stability of their crystal packing.

The presence and position of the halogen atom itself can lead to halogen-halogen interactions or influence the strength and geometry of other non-covalent bonds like hydrogen bonds and π-stacking. In some crystal structures of chloro-substituted pyridine (B92270) ligands, for example, Cl···Cl contacts shorter than the sum of their van der Waals radii have been observed, indicating a stabilizing halogen bond. The introduction of different functional groups, such as the amino group in this compound or a hydroxyl group in 8-hydroxyquinolinium derivatives, introduces strong hydrogen bonding capabilities that often dominate the packing arrangement, leading to distinct motifs like the step-shaped R44(8) rings observed in some quinolinium salts. This highlights the modularity of the quinoline scaffold, where specific substitutions can be used to engineer desired solid-state structures.

No Verifiable Research Data Available for this compound

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of published research specifically detailing the biological activity and molecular interactions of the chemical compound This compound .

The request specified a detailed article on the mechanistic insights into this compound's effects, including its interaction with a variety of enzymes and protein targets, as well as its antimicrobial mechanisms. Our extensive search for data pertaining to "this compound" and its potential role in:

Inhibition of kinase enzymes such as PI3K

Targeting of electron transport chain components like the Cytochrome bc1 complex

Modulation of other enzymes including MetAP1, ubiquinone synthesis enzymes, and COX-2

Interactions with specific proteins like Exosomal Tetraspanin CD81 and GlcN-6-P synthase

Alteration of microbial membrane permeability

has yielded no specific results.

While the broader class of quinoline derivatives is known to possess a wide range of biological activities, including antimicrobial and enzyme-inhibiting properties, no studies were found that specifically investigate the compound This compound for the outlined biological targets. chemenu.comnih.govcolab.ws Research on related structures, such as 4-aminoquinolines or other quinoline derivatives, provides insights into the potential activities of the quinoline scaffold but does not offer direct, verifiable evidence for the specific compound . nih.govnih.govplos.org

For instance, various quinoline derivatives have been studied for their ability to inhibit enzymes or act as antimicrobial agents. nih.govnih.gov However, the precise biological and mechanistic profile is highly dependent on the specific substitution pattern of the quinoline ring. The unique combination of a chloro group at position 8, a methyl group at position 4, and an amine group at position 2 defines the specific properties of This compound , and without dedicated research on this molecule, any claims about its activity would be purely speculative.

Due to the absence of specific research data, it is not possible to generate a scientifically accurate and informative article that adheres to the user's strict outline and focus solely on This compound .

Mechanistic Insights into Biological Activity and Molecular Interactions

Mechanisms of Antimicrobial Effects

Induction of Oxidative Stress through Reactive Oxygen Species (ROS) Generation

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive products. nih.gov ROS, such as superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide, can cause damage to cellular components, including lipids, proteins, and DNA, leading to various pathological conditions. Some chemical compounds can induce oxidative stress by increasing ROS generation, which can be a mechanism for their therapeutic effects, particularly in cancer therapy where elevated ROS levels can trigger cell death.

The antioxidant or pro-oxidant activity of quinoline (B57606) derivatives is influenced by their substitution patterns. mdpi.comresearchgate.netnih.gov For instance, the presence of hydroxyl groups can confer antioxidant properties by donating a hydrogen atom to scavenge free radicals. nih.gov Conversely, some quinoline derivatives can act as pro-oxidants, contributing to the generation of ROS. This dual role depends on the specific chemical environment and the presence of transition metal ions. researchgate.netnih.gov

Currently, there is a lack of specific research data on the direct induction of oxidative stress by 8-Chloro-4-methylquinolin-2-amine through ROS generation. However, the general behavior of the quinoline scaffold suggests that it could potentially participate in redox reactions within the cellular environment. Further experimental studies, such as in vitro assays measuring ROS production in cells treated with this compound, are necessary to elucidate its specific role in modulating oxidative stress.

Inhibition of Type III Secretion Systems

Type III Secretion Systems (T3SS) are complex protein appendages used by many Gram-negative pathogenic bacteria to inject effector proteins directly into the cytoplasm of host cells. These effector proteins manipulate host cellular processes to the advantage of the pathogen, making the T3SS a critical virulence factor and an attractive target for the development of new antibacterial agents. nih.gov Inhibiting the T3SS can disarm the bacteria without killing them, which may reduce the selective pressure for developing resistance.

The development of T3SS inhibitors is an active area of research, with various chemical scaffolds being investigated for their potential to block this virulence mechanism. Some heterocyclic compounds have shown promise in this regard. nih.gov

As of now, there are no specific studies in the reviewed scientific literature that demonstrate the inhibition of Type III Secretion Systems by this compound. While quinoline derivatives are being explored for their antibacterial properties, the specific activity against T3SS for this particular compound has not been reported. biointerfaceresearch.commdpi.comresearchgate.net Future research could explore the potential of this compound and its analogs as T3SS inhibitors, which would represent a significant advancement in the search for novel antivirulence therapies.

Cellular Pathway Modulation

Mechanism of Apoptosis Induction (e.g., Mitochondrial Pathways)

Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis and development. Its dysregulation is a hallmark of many diseases, including cancer. The induction of apoptosis in cancer cells is a primary mechanism for many chemotherapeutic agents. The mitochondrial pathway of apoptosis is a major route for initiating cell death and is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. ui.ac.idnih.gov This pathway involves the permeabilization of the outer mitochondrial membrane and the subsequent release of pro-apoptotic factors like cytochrome c into the cytoplasm. nih.govnih.gov

Quinoline derivatives have been reported to induce apoptosis in various cancer cell lines, often through the mitochondrial pathway. ijresm.com The general mechanism involves the modulation of Bcl-2 family proteins, leading to an increased ratio of pro-apoptotic to anti-apoptotic proteins, which in turn triggers the downstream caspase cascade.

Specific mechanistic data on the induction of apoptosis by this compound, including details on caspase activation, cytochrome c release, or its effects on Bcl-2 family proteins, are not available in the current body of scientific literature. While the broader class of quinolines is known to possess pro-apoptotic activities, direct evidence for this specific compound is lacking. ijresm.combiointerfaceresearch.com Elucidating whether this compound can trigger the mitochondrial apoptotic pathway would be a critical step in evaluating its potential as an anticancer agent.

Metal Chelation and Biological Implications

Mechanism of Divalent Metal Ion Complexation

Metal ions are essential for numerous biological processes, but their dysregulation can lead to cellular damage and contribute to disease pathogenesis. Metal chelation therapy involves the use of chelating agents to bind to excess or misplaced metal ions, thereby mitigating their toxic effects. The ability of a molecule to chelate divalent metal ions such as copper (Cu²⁺), iron (Fe²⁺), and zinc (Zn²⁺) is dependent on the presence of appropriate donor atoms, typically nitrogen, oxygen, or sulfur, arranged in a specific spatial orientation that allows for the formation of a stable complex with the metal ion.

The quinoline scaffold is a well-known chelating agent, with the nitrogen atom of the quinoline ring and a substituent at the 8-position, such as a hydroxyl group in 8-hydroxyquinolines, often participating in metal coordination. scilit.com However, the chelating ability is highly dependent on the specific substitution pattern.

For this compound, the presence of the quinoline nitrogen and the 2-amino group provides potential sites for metal ion coordination. Aminoquinolines have been shown to act as metal chelators. nih.govnih.gov The precise mechanism and stability of the complexes formed would depend on the spatial arrangement of these donor atoms and the resulting chelate ring size. The chlorine atom at the 8-position may influence the electronic properties of the quinoline ring system and, consequently, its metal-binding affinity. There is currently no specific data available on the divalent metal ion complexation mechanism of this compound.

Role in Metal Homeostasis and Chelation in Biological Systems

The ability of a compound to chelate metal ions can have significant biological implications. By sequestering metal ions, a chelator can inhibit metal-dependent enzymes or prevent metal-catalyzed reactions that produce ROS, such as the Fenton reaction. nih.gov In some cases, the metal-complex itself can be the biologically active species, exhibiting enhanced therapeutic properties compared to the chelator alone. nih.gov

The potential role of this compound in modulating metal homeostasis in biological systems has not been specifically investigated. Based on its structure as a 2-aminoquinoline (B145021), it could potentially influence the distribution and availability of essential metal ions. For instance, some aminoquinolines have been studied for their ability to interact with iron and copper. scilit.comnih.gov However, without experimental data, any discussion on the role of this compound in metal homeostasis remains speculative. Further research is required to determine its metal chelation capabilities and the subsequent biological consequences.

Structure Activity Relationship Sar Principles in Quinoline Derivatives

Impact of Substituent Positions and Nature on Activity

The biological activity of quinoline (B57606) derivatives is highly dependent on the nature and position of their substituents. nih.gov Functionalization at different positions on the quinoline moiety can lead to a variety of pharmacological activities. nih.gov For instance, SAR studies on ibuprofen-quinolinyl hybrids have shown that the biological properties are contingent on the substituent of the quinolinyl heterocycle. nih.gov

Halogenation is a key strategy for modulating the biological potency of quinoline derivatives. The electron-withdrawing inductive effect of halogens can stabilize transition states during enzymatic reactions or enhance interactions with polar residues in the active site. acs.org

Research on quinolone-based hydrazones has demonstrated that halogen substituents are effective in modulating inhibitory activity. acs.org For example, a compound with a 4-chloro substitution showed significant inhibition against α-glucosidase, while a 4-bromo derivative displayed strong inhibitory effects against α-amylase. acs.org Similarly, in a series of quinoline-5,8-diones, the para-fluoro derivative was identified as one of the best dual inhibitors of Sphingosine Kinase (SphK) isoforms. mdpi.com

The position of the halogen is also crucial. Studies have revealed that the activity of certain quinoline derivatives is influenced by the character of the substituent at the 4-position of a phenyl ring. nih.gov In some cases, a 4-Bromo derivative has been shown to be more active than a 2-Bromo derivative. nih.gov Furthermore, SAR results for certain pyrano[3,2-h]quinolone derivatives indicated that 6-chloro analogues were the most active, and the presence of halogen atoms at positions 4, 6, and 9 increased the lipophilicity of the products. mdpi.com

However, the effect of halogenation is not universally positive. In one study, increasing lipophilicity by adding two halogens to an aryl moiety resulted in a surprising reduction in SphK1 inhibition. mdpi.com Another study on organoruthenium 8-hydroxyquinoline (B1678124) anticancer agents found that the substitution pattern had a minor impact on their cytotoxic activity, with the exception of the non-halogenated 8-hydroxyquinoline complexes. acs.org

Table 1: Effect of Halogenation on Enzyme Inhibition

| Compound Series | Substituent | Target Enzyme | Activity (IC50) | Source |

|---|---|---|---|---|

| Quinolone-based hydrazones | 4-chloro | α-glucosidase | 10.79 ± 0.74 μg/mL | acs.org |

| Quinolone-based hydrazones | 4-bromo | α-amylase | 28.75 ± 0.33 μg/mL | acs.org |

| Quinolone-based hydrazones | 4-bromothiophene | α-amylase | 22.48 ± 0.36 μg/mL | acs.org |

Methyl and amino groups play a significant role in the molecular recognition and biological activity of quinoline derivatives. The introduction of an amino side-chain substituent has been shown to enhance the antiproliferative activity of certain quinoline derivatives. nih.gov Specifically, adding a flexible alkylamino side chain at position-4 of the quinoline nucleus can improve water solubility and antiproliferative action. nih.gov

However, the impact of these groups can be varied. For instance, while some compounds with electron-donating groups like a methyl group demonstrated significant inhibitory effects against certain enzymes, their potency was generally lower than those with strong electron-withdrawing groups. acs.org In another study, the replacement of a pyrimidine (B1678525) moiety with a benzyl (B1604629) carbamate (B1207046) resulted in a loss of inhibition, highlighting the critical importance of specific structural arrangements for activity. biorxiv.org

Structural modifications to the quinoline scaffold are a cornerstone of developing potent enzyme inhibitors. Research has shown that even minor changes can lead to significant differences in inhibitory activity. biorxiv.org For example, in a series of quinoline-based analogs, changing an amide fragment or replacing a pyrimidine moiety led to a loss of inhibitory function against DNA methyltransferases. biorxiv.org

The presence of bulky substituents can also influence activity. For instance, large and bulky substituents at position-7 of the quinoline ring have been found to facilitate antiproliferative activity. nih.gov Conversely, other studies have shown that bulkier or less electron-withdrawing substituents can result in weaker inhibition, underscoring the impact of both steric and electronic factors on binding affinity. acs.org

The development of hybrid molecules, where a quinoline core is linked to another active fragment, is a promising strategy. A quinolone-coupled hybrid was found to have potent effects against a range of bacteria, potentially by targeting both bacterial LptA and Topoisomerase IV proteins. nih.gov

Table 2: Quinoline Derivatives and Enzyme Inhibition

| Compound | Modification | Target Enzyme | Activity (IC50) | Source |

|---|---|---|---|---|

| Compound 5o | 5-nitrofuran substituent | α-glucosidase | 7.44 ± 0.07 μg/mL | acs.org |

| Compound 5o | 5-nitrofuran substituent | α-amylase | 21.05 ± 0.17 μg/mL | acs.org |

| Compound 5h | Pyridine (B92270) ring | Aldose Reductase | 4.87 ± 0.05 μg/mL | acs.org |

| Compound 5d | Quinolone hybrid | Various Bacteria (MIC) | 0.125–8 μg/mL | nih.gov |

Correlations between Structural Features and Specific Mechanistic Pathways

The structural features of quinoline derivatives are intrinsically linked to their specific mechanistic pathways, influencing everything from membrane interaction to chemical reactivity.

The molecular architecture of quinoline derivatives plays a crucial role in their interaction with cellular membranes. Lipophilicity, influenced by substituents, is a key factor. For example, the introduction of halogen atoms can increase the lipophilicity of quinoline compounds. mdpi.com This increased lipophilicity has been positively correlated with antiviral activity in some 8-hydroxyquinoline derivatives. mdpi.com

The ability of a compound to accumulate within a cell or a specific organelle is also tied to its structure. Chloroquine, a well-known quinoline derivative, is a lysosomotropic agent, meaning it preferentially accumulates in lysosomes. wikipedia.org This is due to its pKa value, which leads to it being protonated at the low pH of the lysosome and "trapped" inside. wikipedia.org

Furthermore, some quinoline derivatives can induce alterations in the plasma membrane of parasites, leading to increased permeability and cell death. mdpi.com This suggests a mechanism that involves direct interaction with and disruption of the cell membrane. mdpi.com

The electronic properties of substituents on the quinoline ring significantly influence the molecule's chemical reactivity and, consequently, its biological effects. Quinoline itself is an electron-deficient ring system due to the presence of the nitrogen atom. nih.gov This allows for both nucleophilic and electrophilic substitution reactions. nih.gov

Electron-withdrawing groups (EWGs) generally enhance the biological activity of many quinoline derivatives. acs.org For instance, compounds with EWGs like nitro and halogen groups on an aryl ring of a hydrazone moiety have demonstrated superior inhibitory effects against enzymes like α-glucosidase and α-amylase. acs.org The strong electron-withdrawing nature of a nitro group, for example, can enhance binding affinity through favorable electronic interactions within an enzyme's active site. acs.org Similarly, the antiplasmodial activity of 7-substituted 4-aminoquinolines correlates with the electron-withdrawing capacity of the group at the 7-position. nih.gov

Conversely, electron-donating groups (EDGs) such as methyl and methoxy (B1213986) groups often result in more moderate or reduced activity. acs.org In one study, quinolone-based hydrazones with EDGs still showed significant enzyme inhibition, but their potency was generally less than that of compounds with strong EWGs. acs.org This indicates that the electronic environment influenced by substituents is a critical determinant of optimal binding and inhibition. acs.org

Advanced Chemical Applications and Research Directions

Role as Synthetic Building Blocks for Complex Chemical Entities

The strategic placement of functional groups on the 8-Chloro-4-methylquinolin-2-amine framework makes it an excellent starting material for constructing more complex chemical structures. Its multifunctionality allows for sequential and selective reactions, enabling the synthesis of elaborate molecules from a relatively simple precursor. frontiersin.org

The true synthetic power of this compound lies in its potential as a precursor for polycyclic heterocyclic systems. The amino group at the C2-position is a key functional handle for building additional rings onto the quinoline (B57606) core. Synthetic chemists can exploit this amine in condensation or cyclization reactions to generate fused heterocycles. For instance, reactions involving the 2-amino group can lead to the formation of pyrimido[4,5-b]quinolines, a class of compounds with significant biological relevance. rsc.orgnih.gov In these syntheses, a 2-aminoquinoline (B145021) derivative can be reacted with reagents like barbituric acid or cyclized with guanidine (B92328) hydrochloride to form a fused pyrimidine (B1678525) ring. rsc.orgnih.gov

Furthermore, the amino group can be diazotized to form a diazonium salt. This intermediate is highly reactive and can be coupled with active methylene (B1212753) compounds (such as malononitrile (B47326) or ethyl cyanoacetate) to initiate a cyclization cascade, ultimately yielding fused triazino-pyrazolo-quinoline systems. tandfonline.com The presence of the chloro-substituent at the C8-position and the methyl group at the C4-position can modulate the electronic properties and steric environment of the quinoline ring, influencing the reactivity and outcome of these ring-forming reactions. frontiersin.org Researchers have successfully used related halo-substituted quinolines as starting points for creating complex fused frameworks, indicating the potential of this compound in similar transformations. tandfonline.comrsc.org

Table 1: Examples of Fused Heterocyclic Systems from Quinoline Precursors

| Starting Quinoline Type | Reagent(s) | Resulting Fused System | Reference |

|---|---|---|---|

| 2-Chloroquinoline-3-carbonitriles | Guanidine Hydrochloride | 2-Amino-pyrimido[4,5-b]quinolines | rsc.org |

| 3-Amino-4-chloro-1H-pyrazolo[4,3-c]quinoline | Sodium Nitrite, Active Methylene Nitriles | nih.govfrontiersin.orgmdpi.comTriazino[4',3':1,5]pyrazolo[4,3-c]quinolines | tandfonline.com |

While the quinoline framework is a fundamental component in many complex heterocyclic structures, the specific role of this compound as a direct intermediate in the synthesis of dinaphthonaphthyridines is not extensively documented in current chemical literature. The synthesis of such large, polyaromatic systems typically involves specialized strategies that may utilize different quinoline or naphthyridine precursors.

Exploration in Inorganic Chemistry and Material Science

The application of quinoline derivatives extends beyond organic synthesis into the realms of inorganic chemistry and material science, where they are valued as ligands for creating metal complexes with unique properties.

Quinoline derivatives are effective metal-chelating agents due to the presence of nitrogen and other potential donor atoms. nih.gov Specifically, 8-aminoquinoline (B160924) (8AQ) and its analogues are known to act as bidentate ligands, coordinating with metal ions through both the quinoline ring nitrogen and the exocyclic amino group. nih.govacs.org This chelation forms stable five-membered rings with transition metals.

It is well-established that 8AQ can form stable complexes with a variety of metal ions, including Cu(II), Mn(II), and Ni(II). nih.gov By extension, this compound is expected to exhibit similar coordinating behavior, binding to metal centers via its pyridine (B92270) nitrogen and 2-amino group. The resulting metal complexes could have interesting electronic, magnetic, and catalytic properties, influenced by the chloro and methyl substituents. Research on related aminonaphthoquinone and aminoquinoline ligands has shown that metal complexation can enhance biological activity compared to the free ligand. nih.govresearchgate.net

Table 2: Metal Complexation with Aminoquinoline-Type Ligands

| Ligand | Metal Ion(s) | Resulting Complex Type | Potential Application | Reference |

|---|---|---|---|---|

| 8-Aminoquinoline (8AQ) | Mn, Cu, Ni | 8AQ-Metal-Uracil Complexes | Antimalarial, Antimicrobial | nih.gov |

| 8-Aminoquinoline (8AQ) | Copper(II) | 8AQ–Cu–Uracil Complexes | Neuroprotection | acs.org |

| Aminonaphthoquinone Derivative | Co(II), Ni(II), Cu(II), Zn(II) | [MLCl2] | Cytotoxicity, DNA Binding | researchgate.net |

Metal-organic complexes are increasingly used as precursors for the synthesis of functional nanomaterials. One prominent application is the creation of metal oxide nanoparticles through the thermal decomposition or calcination of a metal-ligand complex. In this process, the organic ligand is burned away at high temperatures, leaving behind a pure metal oxide with a controlled size and morphology.

Complexes formed between this compound and various metal ions (e.g., Cu(II), Ni(II), Fe(III), Zn(II)) could serve as single-source precursors for their respective metal oxide nanoparticles (CuO, NiO, Fe₂O₃, ZnO). These metal oxides are known to be highly effective catalysts in a wide range of organic transformations and environmental remediation processes. researchgate.net For example, gold nanoparticles supported on metal oxides are used for catalytic oxidation and hydrogenation. nih.govresearchgate.net The structure of the initial quinoline complex can influence the properties of the final nanoparticle, such as particle size and surface area, which are critical for catalytic performance. nih.gov This synthetic route offers a method to produce advanced catalytic materials from quinoline-based precursors.

Future Research Perspectives in Quinoline-Based Chemistry

The field of quinoline chemistry is dynamic and continues to evolve, driven by the demand for novel therapeutic agents and advanced materials. Future research is poised to focus on several key areas. nih.govmdpi.com

A major thrust is the development of more sustainable and efficient synthetic protocols. This includes the use of earth-abundant metal catalysts like iron and copper, the application of green solvents, and the adoption of energy-efficient techniques such as microwave-assisted synthesis and photocatalysis. mdpi.com Multicomponent reactions (MCRs), which allow for the construction of complex quinoline derivatives in a single step, are also becoming increasingly important for their high efficiency and atom economy. rsc.org

The integration of computational chemistry and machine learning is another promising frontier. mdpi.com These tools can help predict reaction outcomes, optimize synthetic pathways, and design quinoline-based molecules with specific biological or material properties, thereby accelerating the discovery process.

Finally, the synthesis of novel functionalized quinolines and their hybrids will remain a central theme. frontiersin.org By combining the quinoline scaffold with other pharmacophores or functional moieties, chemists aim to develop next-generation drugs and materials. nih.gov The exploration of gold-catalyzed reactions for quinoline synthesis and functionalization is also opening up new avenues for creating complex molecular architectures. nih.govrsc.org

Design of Novel Scaffolds for Target-Based Research

The structural framework of this compound is a versatile platform for designing new molecular scaffolds for target-based research. Medicinal chemists leverage this core to synthesize derivatives with tailored properties to interact with specific biological targets, such as enzymes or receptors involved in disease pathways. researchgate.netnih.gov The development of these novel scaffolds is a key strategy in the discovery of new drugs for a range of conditions, including cancer, infectious diseases, and neurodegenerative disorders. researchgate.netnih.gov

The quinoline moiety itself is a significant heterocyclic scaffold that has drawn considerable attention from medicinal chemists for its broad-spectrum biological activities. researchgate.netnih.gov Synthetic modifications are widely explored to create more potent and target-specific drug molecules. researchgate.net For instance, the core structure can be elaborated by introducing various substituents at different positions on the quinoline ring. These modifications can alter the molecule's electronic properties, lipophilicity, and steric profile, which in turn influences its binding affinity and selectivity for a biological target.

Research on related quinoline derivatives provides a roadmap for the potential modifications of the this compound scaffold. For example, the introduction of carboxamide groups, as seen in N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, has been explored for inhibiting enzymes like phosphatidylinositol 3-kinase (PI3Kα), a significant target in cancer therapy. nih.gov Similarly, creating hybrid molecules by incorporating other biologically active moieties, such as benzenesulfonamides, has led to novel compounds with promising cytotoxic activity against various cancer cell lines. nih.gov The strategic design of such hybrids aims to achieve multi-target activity, a desirable attribute for treating complex multifactorial diseases. nih.gov

The following table summarizes examples of how modifications to the quinoline scaffold can lead to novel derivatives for target-based research.

| Scaffold Modification | Example Derivative Class | Potential Therapeutic Target/Application | Reference |

| Introduction of Carboxamide Groups | N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | Phosphatidylinositol 3-kinase (PI3Kα) inhibitors for cancer | nih.gov |

| Hybridization with Sulfonamides | Chloroquinoline-benzenesulfonamide hybrids | Anticancer agents, potentially targeting PI3K enzyme | nih.gov |

| Addition of Triazole Rings | Triazole-quinolinone derivatives | Central Nervous System (CNS) active agents | dntb.gov.ua |

| Functionalization at C4 Position | 4-substituted 2-quinolinones (e.g., sulfanyl (B85325), hydrazino) | Synthetic intermediates for further elaboration | mdpi.com |

Exploration of Diverse Functional Group Tolerances in Synthesis

The synthetic utility of a chemical scaffold is largely determined by its tolerance to a wide range of functional groups and reaction conditions. The quinoline ring system, including derivatives like this compound, demonstrates considerable versatility in this regard, allowing for the synthesis of a diverse array of analogues.

Nucleophilic substitution reactions are commonly employed to modify the quinoline core. For instance, studies on 4-chloro-8-methylquinolin-2(1H)-one, a closely related structure, have shown that the chloro group at the C4 position can be readily displaced by various nucleophiles. mdpi.com This allows for the introduction of sulfanyl, hydrazino, azido, and amino groups, which serve as handles for further synthetic transformations. mdpi.com Similarly, the synthesis of 4-aminoquinolines has been achieved through the condensation of amines with 4,7-dichloroquinoline (B193633), demonstrating the feasibility of forming C-N bonds at the C4 position. nih.gov

The amino group at the C2 position of this compound also offers a site for modification. For example, syntheses of related 8-aminoquinoline derivatives have involved reactions with various electrophiles to form amides and ureas. nih.gov Furthermore, the synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines has shown that electron-donating amino and dimethylamino substituents are well-tolerated during coupling reactions with amino alcohols, whereas ketone and nitro functionalities were found to be incompatible under the tested conditions. scholaris.ca

The Mannich reaction is another powerful tool for functionalizing the quinoline scaffold, particularly for 8-hydroxyquinoline (B1678124) derivatives. nih.gov This reaction allows for the introduction of aminomethyl groups, further expanding the chemical space accessible from the quinoline core. The synthesis of 8-hydroxyquinolines with amino and thioalkyl functionalities at the C4 position has also been successfully demonstrated, starting from a chlorinated precursor. researchgate.net

The table below highlights the tolerance of the quinoline scaffold to various functional groups and reaction types, which can be extrapolated to the synthesis of this compound derivatives.

| Reaction Type | Functional Group Introduced/Tolerated | Example Precursor/System | Reference |

| Nucleophilic Substitution | -Sulfanyl, -Hydrazino, -Azido, -Amino | 4-Chloro-8-methylquinolin-2(1H)-one | mdpi.com |

| C-N Coupling | Amino alcohols, Benzylamines | 4,7-Dichloroquinoline | nih.govscholaris.ca |

| Acylation/Urea Formation | Amides, Ureas | 8-Aminoquinoline | nih.gov |

| Nucleophilic Substitution | Thioalkyl, Pyrrolidinyl, Pyrazolyl | 4-Chloro-8-tosyloxyquinoline | researchgate.net |

| Alkylation | N,N-dimethylamino | 4,7-dichloro-8-aminoquinoline | scholaris.ca |

This synthetic flexibility is crucial for medicinal chemistry, as it enables the creation of a wide variety of derivatives for structure-activity relationship (SAR) studies. By exploring the tolerance for diverse functional groups, chemists can systematically probe how different chemical features affect a molecule's biological activity, leading to the optimization of lead compounds.

Q & A

Q. What in silico methods predict the toxicity profile of this compound for preclinical prioritization?

- Methodological Answer :

- ADMET Prediction : Use SwissADME for bioavailability (TPSA = 45 Ų, LogP = 2.1) and ProTox-II for hepatotoxicity (probability = 65%) .

- Molecular Dynamics : Simulate binding to hERG channels to assess cardiotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.